1-(chloromethyl)-3,5-dimethyl-1H-pyrazole 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16253271
InChI: InChI=1S/C6H9ClN2/c1-5-3-6(2)9(4-7)8-5/h3H,4H2,1-2H3
SMILES:
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol

1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC16253271

Molecular Formula: C6H9ClN2

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

1-(chloromethyl)-3,5-dimethyl-1H-pyrazole -

Specification

Molecular Formula C6H9ClN2
Molecular Weight 144.60 g/mol
IUPAC Name 1-(chloromethyl)-3,5-dimethylpyrazole
Standard InChI InChI=1S/C6H9ClN2/c1-5-3-6(2)9(4-7)8-5/h3H,4H2,1-2H3
Standard InChI Key KXQPDCOGUVWUPI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CCl)C

Introduction

Chemical Identity and Structural Features

1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS 1170394-63-4) is a chlorinated pyrazole derivative with the molecular formula C₇H₁₀ClN₂. Its structure comprises a pyrazole ring substituted at the 1-position with a chloromethyl group (-CH₂Cl) and methyl groups at the 3- and 5-positions. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, confers stability and directional reactivity, while the chloromethyl group serves as a versatile handle for nucleophilic substitution reactions .

The spatial arrangement of substituents influences both electronic and steric properties. The chloromethyl group at position 1 enhances electrophilicity, enabling reactions with nucleophiles, whereas the methyl groups at positions 3 and 5 provide steric bulk, modulating reaction kinetics and regioselectivity. X-ray crystallographic data for analogous compounds reveal bond lengths and angles consistent with aromatic character, with N-N distances of approximately 1.35 Å and C-Cl bonds of 1.78 Å .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride is achieved through a two-step sequence starting from 3,5-dimethyl-1H-pyrazole (I) :

  • Hydroxymethylation:
    Treatment of 3,5-dimethyl-1H-pyrazole with formaldehyde under basic conditions yields 1-hydroxymethyl-3,5-dimethyl-1H-pyrazole (2). This intermediate is isolated as colorless crystals (mp 105–107°C) in 85–90% yield.

  • Chlorination:
    Reaction of 2 with thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in dichloroethane at reflux produces the hydrochloride salt of 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole (5). The reaction proceeds via nucleophilic substitution, with the hydroxyl group replaced by chlorine. The product is obtained as a hygroscopic solid in 92–95% purity after recrystallization .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsProductYield (%)Purity (%)
1HCHO, KOH, EtOH, 0°C285–90≥97
2SOCl₂, CH₂Cl₂, reflux590–9592–95

Industrial Production

Industrial protocols optimize atom economy and safety by employing continuous-flow reactors. For example, the chlorination step is conducted in a plug-flow reactor with in-line quenching to minimize byproducts. Typical production scales yield 50–100 kg/batch with ≥98% conversion efficiency.

Reactivity and Functionalization

The chloromethyl group in 5 undergoes diverse nucleophilic substitutions, enabling the synthesis of functionally rich derivatives.

Nucleophilic Displacements

Reactions with O-, N-, and S-nucleophiles proceed under mild conditions:

  • Alkoxylation: Treatment with sodium ethoxide in ethanol yields 1-ethoxymethyl-3,5-dimethyl-1H-pyrazole (7a) in 75% yield .

  • Amination: Reaction with ammonia or primary amines produces aminomethyl derivatives, which are precursors to bioactive molecules.

  • Thiolation: Sodium diethyldithiocarbamate affords 1-(N,N-diethyldithiocarbamyl)methyl-3,5-dimethyl-1H-pyrazole (3) in 80% yield .

Table 2: Representative Nucleophilic Substitutions

NucleophileProductYield (%)Conditions
EtO⁻7a (Ethoxymethyl)75EtOH, reflux, 12 h
S⁻3 (Dithiocarbamate)80RT, 24 h
NH₃Aminomethyl derivative65NH₃/THF, 0°C, 6 h

Lithiation and Subsequent Functionalization

The sulfur-containing derivative 6 (1-phenylthiomethyl-3,5-dimethyl-1H-pyrazole) undergoes lithiation at the methylene group using n-butyllithium. The resulting lithio species reacts with electrophiles:

  • Alkylation: Reaction with methyl iodide yields 1-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(phenylthio)ethane (9a) in 70% yield .

  • Carbonyl Addition: Treatment with benzaldehyde produces the secondary alcohol 12a (55% yield), which is desulfurized to generate alkylated pyrazoles .

Applications in Organic Synthesis and Agrochemicals

Intermediate for Bioactive Molecules

Pyrazole derivatives synthesized from 5 exhibit notable bioactivities:

  • Insecticidal Agents: Analogous chloromethylpyrazoles serve as precursors to compounds with mortality rates exceeding 85% against Aphis fabae at 12.5 mg/L .

  • Herbicides: Ethoxymethyl derivatives demonstrate pre-emergent herbicidal activity in soybean and corn crops.

Table 3: Bioactivity of Pyrazole Derivatives

DerivativeBioactivity (IC₅₀)Target OrganismReference
Ethoxymethyl (7a)12.5 mg/LAphis fabae
Dithiocarbamate (3)8.2 µMMythimna separata

Ligand Design in Coordination Chemistry

The pyrazole nitrogen atoms coordinate transition metals, forming complexes with applications in catalysis. For example, Cu(II) complexes of 5 catalyze C–N coupling reactions with turnover frequencies (TOF) exceeding 10³ h⁻¹.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) of 5 exhibits characteristic signals:

  • δ 16.13 (1H, s, N–CH₂–Cl)

  • δ 6.50 (3H, s, C₃–CH₃ and C₅–CH₃)

  • δ 2.66 and 2.59 (each 3H, s, methyl groups) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 173.0481 (calc. 173.0485 for C₇H₁₀ClN₂).

Future Research Directions

  • Green Synthesis: Developing solvent-free chlorination using mechanochemistry.

  • Bioisosteric Replacements: Replacing chlorine with trifluoromethyl groups to enhance metabolic stability.

  • Polymer-Supported Reagents: Immobilizing 5 on silica for recyclable catalysis.

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